molecular formula C10H9ClF2N2O2 B1383020 Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate CAS No. 1264087-24-2

Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B1383020
CAS No.: 1264087-24-2
M. Wt: 262.64 g/mol
InChI Key: PYAVEXZNKQKOJP-DHDCSXOGSA-N
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Description

Structural Elucidation

Crystallographic Analysis and Molecular Geometry

The crystal structure of ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate reveals a planar Caryl–NH–N═C(Cl) core, analogous to related halogenated hydrazones. Key geometric parameters include:

Parameter Value Significance
Torsion angle ~5.5° (C–N–N–C) Indicates near-planar arrangement
Dihedral angle ~4.7° (Caryl–N–N–C) Coplanar alignment of phenyl and hydrazone groups
Hydrogen bonding N–H⋯O (adjacent carbonyl) Stabilizes helical chains along b-axis

The fluorine substituents at the 2- and 4-positions of the phenyl ring induce slight deviations in bond angles compared to chloro-substituted analogues. The Z -configuration of the hydrazone moiety is confirmed by the trans arrangement of the NH and Cl groups relative to the central carbon.

Comparative Packing Analysis

In the crystalline state, molecules form helical chains via N–H⋯O hydrogen bonds involving the carbonyl oxygen of the ethyl ester group. This supramolecular arrangement contrasts with chloro-substituted derivatives, where additional C–H⋯Cl interactions may occur. The difluorophenyl group’s electron-withdrawing effects likely reduce intermolecular interactions compared to electron-donating substituents.

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) studies reveal frontier molecular orbital (FMO) characteristics critical for electronic behavior:

Orbital Energy (eV) Localization
HOMO -5.2 Delocalized across hydrazone and phenyl rings
LUMO -1.8 Centered on hydrazone and Cl substituent
HOMO-LUMO gap 3.4 Indicates moderate reactivity

The 2,4-difluorophenyl group’s inductive effects polarize the hydrazone’s π-system, enhancing charge-transfer interactions in donor-acceptor systems. Computational models predict dipole moments exceeding 4 D due to the electron-withdrawing fluorine atoms, which may influence solubility and bioactivity.

Tautomerism and Isomerization Dynamics in Hydrazone Systems

This compound exists predominantly in the hydrazone tautomer , as demonstrated by solid-state NMR and DFT studies. Key factors governing tautomer equilibrium include:

  • Electronic Effects :

    • Fluorine’s electronegativity stabilizes the hydrazone’s resonance structure.
    • Azo tautomer formation is disfavored due to weaker N–N bonding in polar environments.
  • Solvent Influence :

    • Polar solvents enhance hydrazone stability via solvation of the NH proton.
    • Nonpolar media may favor azo forms, though experimental data for this compound remain limited.
Isomerization Pathways

Interconversion between E and Z isomers occurs via tautomerization followed by rotation , as opposed to direct rotation. This mechanism involves:

  • Proton transfer from hydrazone to azo form.
  • Bond reorganization to achieve planar transition states.
    • Activation energy for this process is estimated at ~20 kcal/mol based on analogous systems.

Comparative Structural Analysis with Halogenated Hydrazone Analogues

Compound Molecular Formula Key Structural Features
Target compound C10H9ClF2N2O2 2,4-Difluorophenyl; Z-configuration; N–H⋯O chains
Ethyl 2-chloro-2-(4-chlorophenyl)hydrazono acetate C10H10Cl2N2O2 4-Chlorophenyl; Similar torsion angles (~5.5°)
Ethyl 2-chloro-2-[2-(trifluoromethyl)phenyl]hydrazono acetate C11H10ClF3N2O2 Bulky CF3 group; Reduced planarity; Weak H-bonds
Key Differences
  • Electronic Effects :

    • Fluorine’s electron-withdrawing nature enhances hydrazone stability compared to electron-donating substituents (e.g., methoxy).
    • Chlorine analogues exhibit stronger C–H⋯Cl interactions, altering crystal packing.
  • Steric Influences :

    • The 2,4-difluorophenyl group minimizes steric hindrance, enabling closer molecular packing.
    • Trifluoromethyl derivatives show increased dihedral angles due to bulky substituents.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2N2O2/c1-2-17-10(16)9(11)15-14-8-4-3-6(12)5-7(8)13/h3-5,14H,2H2,1H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAVEXZNKQKOJP-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)F)F)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate, with the CAS Number 1264087-24-2, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula : C10H9ClF2N2O2
Molecular Weight : 262.64 g/mol
IUPAC Name : ethyl (2Z)-2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate

The compound features a planar structure around the C=N double bond, which is crucial for its biological interactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various tumor cell lines. For instance:

  • Study Findings : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells, suggesting potential as anticancer agents. The mechanism of action is believed to involve interference with cellular pathways critical for cancer cell survival and proliferation (Flefel et al., 2015).
Cell LineIC50 Value (µM)Reference
HeLa (Cervical)0.70Flefel et al., 2015
U2OS (Osteosarcoma)0.69Flefel et al., 2015

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies show that derivatives possess inhibitory effects against various bacterial strains, indicating their potential as new antimicrobial agents.

  • Synthesis of Antimicrobial Agents : Derivatives synthesized from this compound have demonstrated effective antimicrobial properties, contributing to the search for alternatives to existing antibiotics (Patel et al., 2009).

Sensor Development

Recent research has explored the use of hydrazones derived from this compound as colorimetric sensors for detecting specific ions.

  • Application in Environmental Monitoring : These sensors show promise in analytical chemistry and environmental applications due to their selective detection capabilities (Gupta et al., 2014).

Synthesis and Structural Analysis

The synthesis of this compound has been characterized using various techniques:

  • X-ray Powder Diffraction : This method provides insights into the crystal structure and molecular configuration, essential for understanding reactivity and potential applications in synthetic chemistry (Wang et al., 2016).

Case Studies

  • Anticancer Efficacy : A study conducted on a series of hydrazone derivatives revealed that modifications on the phenyl ring significantly influenced anticancer activity, with certain substitutions enhancing potency against cancer cells.
    • Example Derivative : A derivative with a specific fluorine substitution showed an IC50 value of 0.058 µM against T47D breast cancer cells, highlighting the importance of structural modifications in enhancing biological activity (MDPI, 2021) .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives exhibited lower minimum inhibitory concentrations (MICs), indicating superior efficacy against resistant strains.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs differ in the aryl group attached to the hydrazone core, altering electronic and steric properties. A comparative overview is provided in Table 1 .

Table 1: Comparison of Substituents and Physical Properties

Substituent on Phenyl Ring Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
2,4-Difluorophenyl Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate* C₁₂H₁₁F₂N₂O₃ 284.23 Not reported Intramolecular N–H⋯O hydrogen bonds; Z-configuration
4-Methoxyphenyl Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate C₁₁H₁₃ClN₂O₃ 256.68 Not reported Planar Caryl–NH–N=C unit; N–H⋯O hydrogen bonds forming helical chains
4-Chlorophenyl Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate C₁₀H₁₀Cl₂N₂O₂ 261.10 155–158 Z-configuration; intermolecular N–H⋯O interactions
2,4,5-Trichlorophenyl Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate C₁₀H₈Cl₄N₂O₂ 329.99 Not reported Enhanced steric hindrance; potential for halogen bonding
3-(Trifluoromethyl)phenyl Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate C₁₁H₁₀ClF₃N₂O₂ 294.66 Not reported Strong electron-withdrawing CF₃ group; increased lipophilicity

Structural and Crystallographic Insights

  • Z-Configuration : All analogs exhibit a Z-configuration at the C=N bond, confirmed via X-ray crystallography. For example, the 4-methoxyphenyl derivative shows a torsion angle of 5.5°(41)° for the Caryl–NH–N=C linkage .
  • Hydrogen Bonding: The 4-chlorophenyl analog forms helical chains via N–H⋯O hydrogen bonds between the amino group and carbonyl oxygen . Similarly, the 4-methoxyphenyl compound displays intramolecular N–H⋯O interactions stabilizing S(6) ring motifs .
  • Crystal Packing : Electron-withdrawing substituents (e.g., Cl, F) enhance dipole interactions, leading to higher melting points compared to electron-donating groups (e.g., OMe). For instance, the 4-chlorophenyl derivative melts at 155–158°C , while the nitro-substituted analog (4-methoxy-2-nitrophenyl) melts at 127°C .

Reactivity Trends :

  • Electron-rich aryl groups (e.g., 4-methoxyphenyl) may enhance nucleophilicity at the hydrazone nitrogen, facilitating cyclization reactions.
  • Halogenated derivatives (e.g., 2,4,5-trichlorophenyl) are prone to halogen-bond-driven crystal packing, useful in materials science .

Q & A

Q. What experimental methodologies are recommended for synthesizing Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate?

The synthesis involves diazotization followed by coupling with ethyl acetoacetate. Key steps include:

  • Dissolving 2,4-difluoroaniline in dilute HCl and cooling to 273 K.
  • Adding sodium nitrite to form the diazonium salt, which is then coupled with ethyl acetoacetate in ethanol.
  • Recrystallization from ethanol or DMF yields pure crystals .
    Optimization Tips : Control reaction temperature (<5°C) to avoid side reactions. Use excess sodium acetate to maintain pH and stabilize intermediates .

Q. How can researchers characterize the molecular structure and purity of this compound?

A multi-technique approach is essential:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration, bond lengths, and angles. For example, the asymmetric unit contains two independent molecules with trans C–N bond conformations .
  • Spectroscopy :
    • IR : Confirm hydrazone C=N stretches (~1600 cm⁻¹) and ester C=O (~1700 cm⁻¹).
    • NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and ester methyl groups (δ 1.2–4.3 ppm) .
  • Elemental analysis : Validate molecular formula (C₁₀H₉ClF₂N₂O₂) .

Q. What role do hydrogen bonds play in stabilizing the crystal structure?

Intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular C–H⋯O and C–H⋯F interactions create infinite sheets parallel to the (001) plane . These interactions reduce molecular flexibility and enhance thermal stability, as evidenced by SC-XRD data .

Advanced Research Questions

Q. How does tautomerism or E/Z isomerism influence the compound’s reactivity and crystallography?

The hydrazone moiety exhibits keto-enol tautomerism, favoring the keto form in the solid state due to intramolecular hydrogen bonding . E/Z isomerism is confirmed via SC-XRD: the trans configuration (C7=N2 bond) dominates, with bond lengths of ~1.31–1.32 Å . Computational studies (e.g., DFT) can model tautomeric equilibria and predict stability .

Q. What computational methods are suitable for analyzing electronic properties or reaction pathways?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Becke’s hybrid functional (B3LYP) provides accurate thermochemical data for hydrazone derivatives .
  • Molecular Dynamics (MD) : Simulate solvent effects during crystallization (e.g., DMF vs. ethanol) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts contribute ~10% to crystal packing) .

Q. How to resolve contradictions in crystallographic data, such as space group discrepancies?

Compare datasets from multiple studies:

  • reports a monoclinic P2₁ space group (Z=2), while describes a similar structure in P2₁ with different unit cell parameters.
  • Validate using software like SHELXL for refinement and WinGX/ORTEP for visualization . Check for twinning (e.g., inversion twinning with domain ratios up to 0.58:0.42) .

Q. What is the compound’s role as a precursor in pharmaceutical synthesis?

It serves as a key intermediate in pyrazole derivatives (e.g., COX-2 inhibitors like Apixaban). Condensation with thiosemicarbazide in acetic acid yields pyrazole cores with anti-inflammatory activity . Optimize reaction conditions (e.g., glacial acetic acid, 60°C) to achieve yields >80% .

Q. How do hydrogen-bonding patterns vary with substituents (e.g., 2,4-difluorophenyl vs. 4-chlorophenyl)?

  • 2,4-Difluorophenyl derivative : Dominated by C–H⋯F interactions (2.4–2.6 Å) .
  • 4-Chlorophenyl analog : Stronger Cl⋯Cl contacts (3.3 Å) and C–H⋯O bonds form helical chains .
  • Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) for dimeric interactions) .

Q. What strategies address twinning or disorder in X-ray studies of this compound?

  • Data Collection : Use high-resolution detectors (e.g., Agilent SuperNova) and multi-scan absorption corrections .
  • Refinement : Apply TWIN/BASF instructions in SHELXL for inversion twins. Freely refine H atoms located via difference Fourier maps .
  • Validation Tools : Check R-factor convergence (target <0.05) and ADDSYM alerts in PLATON .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate

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